molecular formula C7H6F4O4 B2417278 1-(Carboxymethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid CAS No. 610260-47-4

1-(Carboxymethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid

Cat. No.: B2417278
CAS No.: 610260-47-4
M. Wt: 230.115
InChI Key: YPKRJRDYSVNZCP-UHFFFAOYSA-N
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Description

1-(Carboxymethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid is a unique compound characterized by its cyclobutane ring structure substituted with carboxymethyl and tetrafluoro groups

Preparation Methods

The synthesis of 1-(Carboxymethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid typically involves multiple steps. One common method includes the fluorination of cyclobutane derivatives followed by carboxylation. The reaction conditions often require the use of strong fluorinating agents and controlled environments to ensure the stability of the tetrafluorocyclobutane ring. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-(Carboxymethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Carboxymethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Its derivatives are studied for potential use in drug delivery systems due to their stability and bioavailability.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

    Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Comparison with Similar Compounds

Compared to other fluorinated cyclobutane derivatives, 1-(Carboxymethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid is unique due to its dual carboxylic acid groups and tetrafluorination. Similar compounds include:

    2,2,3,3-Tetrafluorocyclobutane-1-carboxylic acid: Lacks the carboxymethyl group.

    1-(Hydroxymethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid: Contains a hydroxymethyl group instead of a carboxymethyl group

Properties

IUPAC Name

1-(carboxymethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F4O4/c8-6(9)2-5(4(14)15,1-3(12)13)7(6,10)11/h1-2H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKRJRDYSVNZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1(F)F)(F)F)(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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